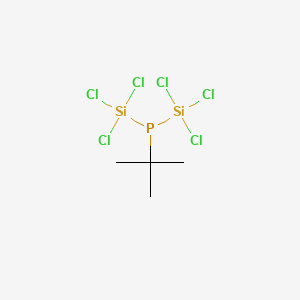
Benzoylselanyl--triphenylgermyl (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoylselanyl–triphenylgermyl (1/1) is a unique organometallic compound that combines the elements selenium and germanium within its molecular structureThe molecular mass of Benzoylselanyl–triphenylgermyl (1/1) is approximately 489.989 daltons .
Méthodes De Préparation
The synthesis of Benzoylselanyl–triphenylgermyl (1/1) typically involves the reaction of triphenylgermanium chloride with benzoylselenol. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls to handle the reactive selenium and germanium compounds.
Analyse Des Réactions Chimiques
Benzoylselanyl–triphenylgermyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide and germyl derivatives.
Substitution: The phenyl groups attached to the germanium atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzoylselanyl–triphenylgermyl (1/1) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it of interest in the study of selenium’s biological roles and its potential use in pharmaceuticals.
Medicine: Research is ongoing into its potential use as an anticancer agent due to the biological activity of selenium-containing compounds.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts, due to the unique properties of germanium and selenium.
Mécanisme D'action
The mechanism of action of Benzoylselanyl–triphenylgermyl (1/1) involves its interaction with biological molecules through the selenium and germanium atoms. Selenium can form selenoproteins, which are involved in various cellular processes, including antioxidant defense and redox regulation. The germanium atom can interact with biological membranes and proteins, potentially altering their function. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate redox states and interact with cellular components is key to its biological activity.
Comparaison Avec Des Composés Similaires
Benzoylselanyl–triphenylgermyl (1/1) can be compared with other organometallic compounds containing selenium or germanium, such as:
Triphenylgermanium chloride: A precursor in the synthesis of Benzoylselanyl–triphenylgermyl (1/1).
Benzoylselenol: Another selenium-containing compound used in organic synthesis.
Triphenylgermyl derivatives: Compounds with similar germanium-containing structures but different functional groups.
The uniqueness of Benzoylselanyl–triphenylgermyl (1/1) lies in its combination of selenium and germanium within a single molecule, providing a distinct set of chemical and biological properties that are not found in compounds containing only one of these elements.
Propriétés
Numéro CAS |
141858-70-0 |
|---|---|
Formule moléculaire |
C25H20GeOSe |
Poids moléculaire |
488.0 g/mol |
InChI |
InChI=1S/C18H15Ge.C7H5OSe/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-7(9)6-4-2-1-3-5-6/h1-15H;1-5H |
Clé InChI |
KVUSEERCXVPCRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[Se].C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


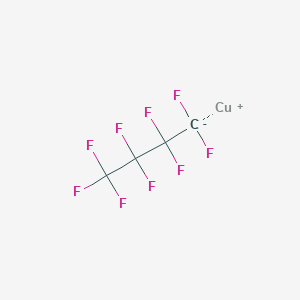


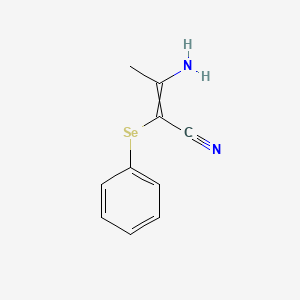
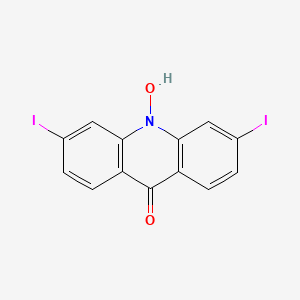
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
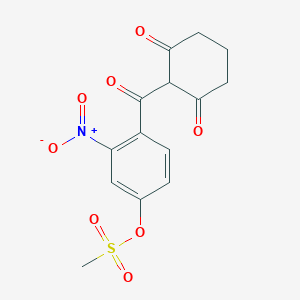
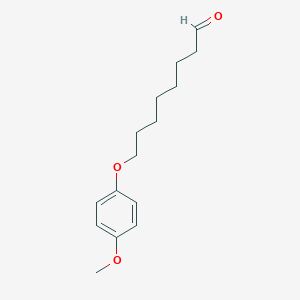
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
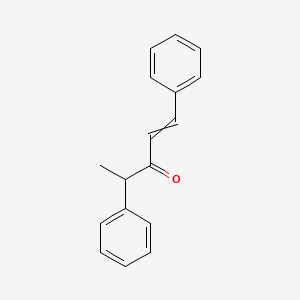
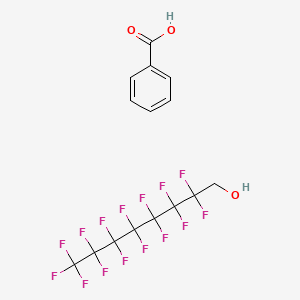
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

